Physicochemical Differences vs. N-(2-pyrimidinyl)propionamide
Propanamide, 3-amino-N-2-pyrimidinyl- exhibits a markedly different physicochemical profile compared to the closely related analog N-(2-pyrimidinyl)propionamide (CAS 16699-13-1), which lacks the 3-amino group. These differences are critical for handling, purification, and formulation.
| Evidence Dimension | Molecular Weight, Density, pKa, Melting Point |
|---|---|
| Target Compound Data | Molecular Weight: 166.18 g/mol; Density: 1.286±0.06 g/cm³; pKa: 11.97±0.70; Melting Point: 175-177 °C |
| Comparator Or Baseline | N-(2-pyrimidinyl)propionamide (CAS 16699-13-1): Molecular Weight: 151.17 g/mol; Density: 1.204±0.06 g/cm³; pKa: 12.51±0.70 |
| Quantified Difference | The target compound has a higher molecular weight (by 15.01 g/mol), a higher density (by 0.082 g/cm³), and a lower pKa (by 0.54). |
| Conditions | Data for the target compound was sourced from a vendor technical datasheet; data for the comparator was sourced from a vendor technical datasheet. Density and pKa values are predicted. |
Why This Matters
Differences in pKa and density directly impact solubility, stability in various buffers, and chromatographic behavior, necessitating the use of the exact compound for reproducible results in analytical and preparative chemistry.
